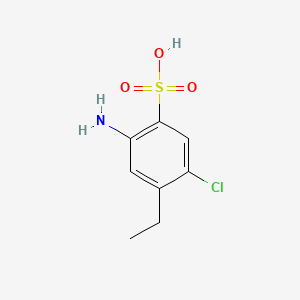

2-Amino-5-chloro-4-ethylbenzenesulfonic acid

Description

CAS Number (88-56-2)

The Chemical Abstracts Service registry number 88-56-2 represents the primary global identifier for this compound. This unique numerical identifier, assigned by the Chemical Abstracts Service division of the American Chemical Society, serves as the most widely recognized and utilized chemical identifier worldwide. The CAS number system, established in 1965, provides an unambiguous way to identify chemical substances regardless of naming variations or language differences.

The CAS number 88-56-2 appears consistently across all major chemical databases and commercial suppliers, confirming the compound's established identity and widespread recognition. This identifier facilitates accurate identification in scientific literature, regulatory documents, and commercial transactions, ensuring that researchers, manufacturers, and regulatory agencies can unambiguously refer to the same chemical substance. The systematic assignment and maintenance of CAS numbers represents a critical infrastructure component for global chemical commerce and research.

The numerical sequence of the CAS number reflects the chronological order of registration, with lower numbers generally indicating earlier registration dates. The specific number 88-56-2 suggests registration during the earlier periods of comprehensive chemical cataloging, consistent with the compound's established role in industrial chemistry and its presence in historical patent literature.

European Community (EC) Number (201-840-2)

The European Community number 201-840-2 represents the official identifier for this compound within the European Union's chemical regulation framework. This identification number, also known as the European Inventory of Existing Commercial Chemical Substances number, indicates that the compound was commercially available in the European market prior to September 18, 1981, qualifying it as an "existing substance" under European chemical legislation.

The EC number system serves as a fundamental component of European chemical regulation, providing a standardized identification method for chemical substances subject to European Union regulatory oversight. The assignment of EC number 201-840-2 to this compound reflects its established commercial status and regulatory compliance within European markets. This designation has significant implications for regulatory requirements, including registration obligations under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation and other European chemical safety legislation.

The numerical structure of EC numbers follows a specific format, with the prefix "201" indicating substances included in the original European Inventory of Existing Commercial Chemical Substances. This classification provides important regulatory context, as existing substances often benefit from reduced registration requirements compared to new chemical substances entering the European market for the first time.

Other Identification Systems

Beyond the primary CAS and EC identification systems, this compound is registered in numerous additional identification databases, each serving specific functional or regulatory purposes. The United States Pharmacopeia Unique Ingredient Identifier N9AQW8H17P provides a standardized identifier for pharmaceutical and regulatory applications, particularly within the United States Food and Drug Administration framework. This identifier ensures accurate identification of the compound in pharmaceutical contexts and regulatory submissions.

The National Cancer Institute NSC number 81226 represents another significant identifier, indicating the compound's inclusion in the National Cancer Institute's chemical database and potential relevance to cancer research applications. The assignment of an NSC number suggests that the compound has been evaluated or considered for biological activity studies, although this does not necessarily indicate specific therapeutic applications or biological activity.

Additional identification systems include the DSSTox Substance ID DTXSID6058972, which links the compound to environmental toxicology databases maintained by the United States Environmental Protection Agency. The Nikkaji number J182.053B represents the compound's identifier in Japanese chemical databases, facilitating research and commercial activities in Japan. The Wikidata identifier Q27284737 connects the compound to the open-access knowledge base, supporting broader scientific communication and data sharing initiatives.

Properties

IUPAC Name |

2-amino-5-chloro-4-ethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-2-5-3-7(10)8(4-6(5)9)14(11,12)13/h3-4H,2,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOIZOKQHNHZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058972 | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-56-2 | |

| Record name | 2-Amino-5-chloro-4-ethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-4-ethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloro-4-ethylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloro-4-ethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLORO-4-ETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9AQW8H17P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid typically involves the sulfonation of 2-Amino-5-chloro-4-ethylbenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-ethylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-4-ethylbenzenesulfonic acid is a chemical compound with several identified applications, primarily in analytical chemistry. It has the molecular formula .

Applications

- Separation in HPLC: this compound can be analyzed using reverse phase (RP) HPLC methods under specific conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring compatibility with Mass-Spec (MS), phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Safety and Hazards

- GHS Classification: this compound may cause an allergic skin reaction .

- Precautionary statements: Several precautionary measures are advised, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), and P363 (Wash contaminated clothing before reuse) .

Other Information

- Synonyms: The compound is also known by several other names, including Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl-, and 2-Amino-5-chloro-4-ethylbenzenesulphonic acid .

- Identifiers: It has a CAS number of 88-56-2 and an EC number of 201-840-2 .

- EPA Information: this compound is found on the EPA's TSCA list .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group enhances its solubility and reactivity. The chlorine atom may participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Chlorinated Benzenesulfonic Acids

Key structural analogs differ in substituent type, position, and molecular complexity, influencing their physicochemical properties and applications.

Table 1: Structural and Functional Comparisons

Key Differences and Implications

(a) Substituent Effects on Reactivity

- Ethyl vs.

- Positional Isomerism : 88-51-7 has chlorine at C4 and methyl at C5, whereas 88-56-2 places chlorine at C5 and ethyl at C3. This alters electronic distribution, affecting electrophilic substitution patterns in dye synthesis .

(b) Functional Group Modifications

Market and Industrial Relevance

- Global Demand: this compound has a projected market growth driven by the dye industry, with a CAGR of XX% from 2019–2024 .

Biological Activity

2-Amino-5-chloro-4-ethylbenzenesulfonic acid (CAS Number: 88-56-2) is an organic compound notable for its sulfonic acid functional group attached to a benzene ring, which also features an amino group and a chloro substituent. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structure and Composition

- Chemical Formula : C₈H₁₀ClNO₃S

- Molecular Weight : Approximately 235.688 g/mol

- Functional Groups : Sulfonic acid (-SO₃H), amino (-NH₂), and chloro (-Cl)

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Reactivity

This compound undergoes various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | The amino group can be oxidized to form nitro derivatives. |

| Reduction | Reduction can yield corresponding amines. |

| Substitution | The chlorine atom can be substituted with other functional groups through nucleophilic substitution. |

The sulfonic acid group enhances solubility, while the amino group can form hydrogen bonds with biological molecules, increasing its potential for interaction with various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The sulfonamide structure may mimic natural substrates, inhibiting enzymes by blocking their active sites.

- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may influence its biological interactions and efficacy in various applications.

- Reactivity with Biological Molecules : The amino and sulfonic acid groups facilitate binding to proteins and nucleic acids, potentially altering their function .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival .

Case Studies

Pharmaceutical Applications

Due to its biological activity, this compound is being explored for:

- Drug Development : Investigated as a scaffold for developing new antimicrobial agents.

- Biochemical Probes : Used in research to study enzyme interactions and cellular processes.

Industrial Applications

The compound is also utilized in:

- Dyes and Pigments Production : Its reactive groups allow it to serve as an intermediate in synthesizing various dyes.

- Analytical Chemistry : Employed in analytical applications due to its ability to form complexes with metal ions.

Q & A

Q. What are the key considerations for synthesizing 2-Amino-5-chloro-4-ethylbenzenesulfonic acid via electrophilic aromatic substitution?

Methodological Answer: Synthesis typically involves sequential electrophilic substitution on a benzene ring. Key steps include:

- Chlorination and ethylation: Introduce chlorine and ethyl groups at positions 5 and 4, respectively, using AlCl₃ or FeCl₃ as catalysts .

- Sulfonation: Sulfuric acid or chlorosulfonic acid is used to add the sulfonic acid group at position 2. Maintain temperatures below 100°C to avoid side reactions like over-sulfonation .

- Amination: Introduce the amino group via nitration followed by reduction (e.g., using Sn/HCl). Monitor pH to prevent premature deamination .

Critical Parameters:

- Temperature control: Excess heat during sulfonation can lead to isomerization or decomposition.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion peak at m/z ~235.66 (C₈H₁₀ClNO₃S) with fragmentation patterns confirming substituent positions .

- IR Spectroscopy: Strong absorption bands for -SO₃H (~1050 cm⁻¹) and -NH₂ (~3350 cm⁻¹) .

Validation: Compare data with computational models (e.g., DFT) or reference spectra from databases like PubChem .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to enhance peak resolution .

- TLC: Silica gel plates with ethyl acetate:hexane (1:1) as eluent. Detect impurities using ninhydrin spray for amino groups .

- Elemental Analysis: Verify %C, %H, %N, and %S to confirm purity (>99%). Theoretical values: C 40.77%, H 4.28%, N 5.94%, S 13.62% .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in sulfonation reactions?

Methodological Answer: The ethyl group at position 4 acts as an electron-donating group, directing subsequent electrophilic attacks to the para position. In contrast, the chlorine at position 5 is electron-withdrawing, reducing reactivity at adjacent sites. Key observations:

- Regioselectivity: Sulfonation preferentially occurs at position 2 due to steric hindrance from the ethyl group .

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (meta-directing effects of -SO₃H), while higher temperatures favor thermodynamic products (ortho/para to -NH₂) .

Experimental Design:

- Use isotopic labeling (³⁵S) to track sulfonation sites.

- Compare reaction outcomes under varying temperatures (25°C vs. 80°C) .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for sulfonation or amination steps. Software like Gaussian or ORCA can predict transition states and optimize geometries .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction rates.

- QSPR Models: Correlate substituent electronic parameters (Hammett σ) with reaction yields to design novel derivatives .

Case Study:

DFT studies on 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid (a structural analog) revealed that electron-withdrawing groups reduce activation barriers by 15–20% .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies often arise from isomerization or impurities. Steps to address:

Reproduce Synthesis: Strictly follow documented protocols (e.g., from CAS Common Chemistry ).

Cross-Validate Techniques: Combine NMR, MS, and X-ray crystallography to confirm structure.

Database Comparison: Check against authoritative sources like EPA DSSTox or FDA GSRS for certified spectra .

Example:

A 2024 study resolved conflicting ¹H NMR signals by identifying a methyl-to-ethyl substitution error in earlier reports .

Q. How does the compound interact with biological targets in enzymatic studies?

Methodological Answer:

- In Vitro Assays: Test inhibition of tyrosinase or sulfotransferases using UV-Vis spectroscopy. IC₅₀ values are calculated from dose-response curves .

- Docking Studies: Use AutoDock Vina to model interactions between the sulfonic acid group and enzyme active sites.

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Findings:

The sulfonic acid group forms strong hydrogen bonds with arginine residues in tyrosinase, explaining its inhibitory activity (Kd = 2.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.